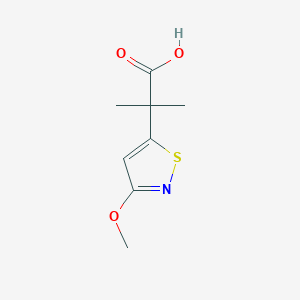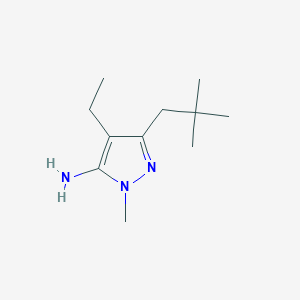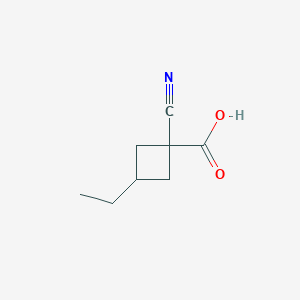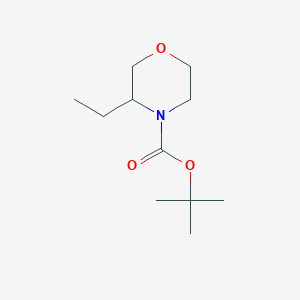![molecular formula C8H6ClNO3S B13061618 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of isothiazoles It is characterized by a benzene ring fused to an isothiazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-methylbenzo[D]isothiazol-3(2H)-one with a chlorinating agent. One common method is the chlorination of 2-methylbenzo[D]isothiazol-3(2H)-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl2→6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted isothiazoles with various functional groups.
Applications De Recherche Scientifique
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.
Disrupting cell membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
Modulating signaling pathways: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-methylbenzoxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-Methyl-6-chlorobenzothiazole: Similar structure but with a sulfur atom in the ring.
6-Chloro-2-methylbenzothiazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific arrangement of chlorine and methyl groups on the isothiazole ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H6ClNO3S |
|---|---|
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
6-chloro-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6ClNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3 |
Clé InChI |
IFZBCYRDDVGKHA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


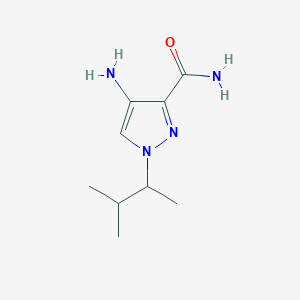
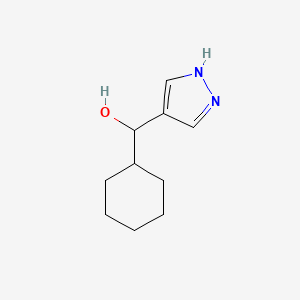
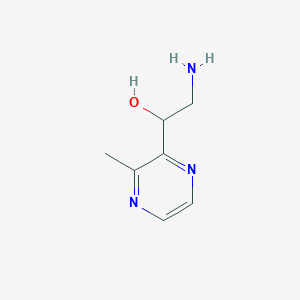
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
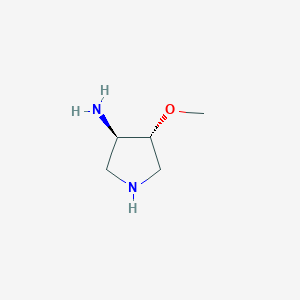

![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)

